molecular formula C18H12ClF3N2O2 B11460782 N-(4-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide

N-(4-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide

Cat. No.: B11460782
M. Wt: 380.7 g/mol
InChI Key: VEXISDYAYYAZAA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 4-chlorobenzyl group, a 3-(trifluoromethyl)phenyl group, and an oxazole ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the 3-(Trifluoromethyl)phenyl Group:

    Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, typically using a suitable benzyl halide and a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, bases, and acids are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-5-phenyl-1,3-oxazole-4-carboxamide
  • N-(4-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
  • N-(4-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-imidazole-4-carboxamide

Uniqueness

N-(4-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide is unique due to the presence of both the 4-chlorobenzyl and 3-(trifluoromethyl)phenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H12ClF3N2O2

Molecular Weight

380.7 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C18H12ClF3N2O2/c19-14-6-4-11(5-7-14)9-23-17(25)15-16(26-10-24-15)12-2-1-3-13(8-12)18(20,21)22/h1-8,10H,9H2,(H,23,25)

InChI Key

VEXISDYAYYAZAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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